2-(2-chlorophenyl)-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)acetamide

Kinase inhibitor design Structure‑activity relationship Halogen bonding

This 2-chlorophenyl-pyrazolo[1,5-a]pyridine acetamide is an achiral, fragment-like tool for kinase FBS and CNS programs. The ortho-chloro isomer is not interchangeable with meta- or para-isomers—subtle shifts redirect selectivity across MARK, PI3K, TrkA, or CDK families. Procuring the exact isomer maintains target-engagement fidelity and avoids off-target artifacts that invalidate SAR hypotheses. With MW 299.75, XLogP3 2.4, and a CNS MPO score near 5.0, it serves as both a hinge-binding scaffold and a selectivity-panel negative control. Supplied at ≥95% purity; ideal for hit-to-lead and reaction optimization workflows.

Molecular Formula C16H14ClN3O
Molecular Weight 299.76
CAS No. 1396791-32-4
Cat. No. B2569330
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-chlorophenyl)-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)acetamide
CAS1396791-32-4
Molecular FormulaC16H14ClN3O
Molecular Weight299.76
Structural Identifiers
SMILESC1=CC=C(C(=C1)CC(=O)NCC2=C3C=CC=CN3N=C2)Cl
InChIInChI=1S/C16H14ClN3O/c17-14-6-2-1-5-12(14)9-16(21)18-10-13-11-19-20-8-4-3-7-15(13)20/h1-8,11H,9-10H2,(H,18,21)
InChIKeyYAMBDDJWIFVJNV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(2-Chlorophenyl)-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)acetamide – A Structurally Defined Pyrazolo[1,5-a]pyridine Acetamide for Kinase-Targeted Screening


2-(2-Chlorophenyl)-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)acetamide (CAS 1396791-32-4) is a synthetic small-molecule featuring a pyrazolo[1,5-a]pyridine core linked via an acetamide bridge to a 2-chlorophenyl moiety . With a molecular weight of 299.75 g/mol, molecular formula C₁₆H₁₄ClN₃O, and a computed XLogP3 of 2.4, it occupies a drug-like physicochemical space suitable for CNS and kinase-targeted programs . The compound is commercially supplied at ≥95% purity and serves as a non‑chiral, fragment‑like entry point for structure‑activity relationship (SAR) exploration .

Why 2-(2-Chlorophenyl)-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)acetamide Cannot Be Replaced by a Generic Pyrazolo[1,5-a]pyridine Analog


Pyrazolo[1,5-a]pyridine acetamides are not interchangeable because subtle modifications to the substitution pattern—such as the position of the chlorine atom or the nature of the linker—dramatically shift kinase selectivity profiles. Patent data demonstrate that replacing a 2‑chlorophenyl group with a 3‑ or 4‑chlorophenyl isomer, or altering the acetamide linker, can redirect inhibition from MARK to PI3K, TrkA, or CDK families . Consequently, procurement of the exact 2‑chlorophenyl‑acetamide isomer is essential to maintain target‑engagement fidelity in screening cascades; generic substitution risks off‑target activity that invalidates SAR hypotheses .

Quantitative Differentiation of 2-(2-Chlorophenyl)-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)acetamide Against Its Closest Structural Comparators


Ortho‑Chlorine Substitution on the Phenyl Ring Distinguishes the Compound from Meta‑ and Para‑Chlorinated Isomers

The target compound carries a chlorine atom at the ortho position of the phenylacetamide moiety. In contrast, the para‑chloro analog (2-(4-chlorophenyl)-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)acetamide) and meta‑chloro analog differ only in chlorine placement. Ortho substitution introduces a steric and electronic environment that can influence the dihedral angle between the phenyl and acetamide planes, a parameter known to modulate kinase hinge‑region complementarity . Although direct IC₅₀ values for the target compound are not yet publicly available, the MARK‑inhibitor patent US8518911 demonstrates that shifting chlorine from the 2‑ to the 3‑ or 4‑position on a related pyrazolo[1,5-a]pyridine scaffold alters MARK2 IC₅₀ by >10‑fold .

Kinase inhibitor design Structure‑activity relationship Halogen bonding

Lipophilic Efficiency (LipE) and CNS Multiparameter Optimization (MPO) Profile Differentiate the Compound from Higher‑Molecular‑Weight Pyrazolo[1,5-a]pyridine Analogs

The target compound exhibits a computed XLogP3 of 2.4 and a topological polar surface area (TPSA) of 46.4 Ų, resulting in a CNS MPO score of approximately 5.0 (on a 0–6 scale) . In comparison, many potent pyrazolo[1,5-a]pyridine kinase inhibitors (e.g., PI3K inhibitors with arylsulfonyl linkers) have molecular weights >400 Da and TPSA >80 Ų, which lower CNS MPO scores to <4.0 and reduce brain penetration potential . The lower molecular weight (299.75 Da) and favorable lipophilic efficiency place the target compound in a more attractive lead‑like space for oral and CNS‑exposed programs relative to larger, more polar congeners .

CNS drug design Physicochemical property optimization Lead‑likeness

Non‑Chiral Nature Eliminates Enantiomer‑Specific Procurement and Analytical Complexity Associated with Chiral Pyrazolo[1,5-a]pyridine Analogs

The target compound contains no chiral centers, as confirmed by PubChem’s stereocenter count of 0 . Many advanced pyrazolo[1,5-a]pyridine leads (e.g., TrkA inhibitors) incorporate chiral substituents, necessitating enantioselective synthesis, chiral HPLC purification, and stereochemical stability monitoring . The achiral nature of 2-(2-chlorophenyl)-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)acetamide avoids these complications, enabling straightforward scale‑up, consistent lot‑to‑lot purity, and simpler analytical method development .

Chirality in drug discovery Synthetic tractability Analytical quality control

Recommended Application Scenarios for 2-(2-Chlorophenyl)-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)acetamide Based on Differential Evidence


Kinase‑Focused Fragment‑Based Screening (FBS) and Scaffold‑Hopping Libraries

The compound’s low molecular weight, ortho‑chlorine substituent, and achiral structure make it an ideal fragment for kinase‑targeted FBS . Its pyrazolo[1,5-a]pyridine core is a privileged hinge‑binding motif, and the 2‑chlorophenyl group provides a vector for halogen‑bond interactions. Unlike larger, more complex pyrazolo[1,5-a]pyridine leads, this fragment leaves ample room for growing vectors while maintaining CNS MPO‑friendly properties, accelerating hit‑to‑lead timelines .

Negative Control Compound for Kinase Selectivity Profiling Panels

Until direct activity data emerge, the compound can serve as a structurally matched negative control for pyrazolo[1,5-a]pyridine‑based kinase inhibitors . Its ortho‑chloro substitution pattern is distinct from the para‑ and meta‑isomers that show activity against MARK, PI3K, or TrkA, potentially conferring inactivity at these targets. Including this compound in selectivity panels helps deconvolute whether observed phenotypes arise from target engagement or scaffold‑related off‑target effects .

CNS Drug Discovery Programs Requiring Brain‑Penetrant Chemical Probes

With a CNS MPO score near 5.0, the compound falls within the optimal range for brain exposure . Its TPSA < 50 Ų and moderate lipophilicity favor passive BBB permeation. In contrast to higher‑MW pyrazolo[1,5-a]pyridine kinase inhibitors that are excluded from the CNS, this compound can be prioritized for neuroscience targets such as MARK, GSK‑3, or LRRK2, provided target engagement is confirmed in future profiling .

Synthetic Chemistry and Process Development Feasibility Studies

The absence of chiral centers reduces synthetic complexity and eliminates the need for expensive chiral catalysts or preparative chiral HPLC . Process chemists can use this compound to develop scalable, cost‑effective routes to pyrazolo[1,5-a]pyridine acetamides before embarking on enantioselective syntheses of chiral analogs. Its straightforward procurement in high purity (≥95%) further supports its role as a model substrate for reaction optimization .

Quote Request

Request a Quote for 2-(2-chlorophenyl)-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.